2-(2,4-Dichlorophenyl)oxazole
Overview
Description
2-(2,4-Dichlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family It features a five-membered ring containing one oxygen and one nitrogen atom, with a 2,4-dichlorophenyl group attached at the second position
Mechanism of Action
Target of Action
It is known that oxazole derivatives have a wide spectrum of biological activities and readily bind with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with their targets, causing a range of biological responses .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways, leading to diverse biological activities .
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological actions, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Action Environment
Such factors can significantly impact the effectiveness of oxazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dichlorobenzoyl chloride with an amine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- 2-(2,6-Dichlorophenyl)oxazole
- 2-(4-Chlorophenyl)oxazole
- 2-(2,4-Dichlorophenyl)-1,3-oxazole
Comparison: 2-(2,4-Dichlorophenyl)oxazole is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different potency and selectivity in its applications, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHOOKZYOXJCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597179 | |
Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-71-5 | |
Record name | 2-(2,4-Dichlorophenyl)oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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